molecular formula C26H33N5O3 B2509981 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzamide CAS No. 923216-80-2

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzamide

Cat. No. B2509981
CAS RN: 923216-80-2
M. Wt: 463.582
InChI Key: GGAAKZXCSBHACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzamide is a useful research compound. Its molecular formula is C26H33N5O3 and its molecular weight is 463.582. The purity is usually 95%.
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Scientific Research Applications

Electrospray Mass Spectrometry

A study by Harvey (2000) explored the use of derivatives including 4-amino-N-(2-diethylaminoethyl)benzamide in electrospray mass spectrometry. This compound, along with others, was tested for its effectiveness in producing strong signal ions, which is crucial for accurate mass spectrometry analysis.

Transformation in Biological Systems

Research by Arita et al. (1970) investigated the transformation of 4-amino-5-chloro-N-[2-(diethylamino)-ethyl]-2-methoxybenzamide in rabbits. This study is significant for understanding the metabolic processes and transformation products of related compounds in biological systems.

Behavioral Responses and Bioefficacy

A study conducted by Garud et al. (2011) investigated the behavioral responses and repellent activity of substituted aromatic amides, including derivatives of N,N-diethyl-2-phenylacetamide, against Aedes aegypti mosquitoes. This research has implications for developing new repellents and understanding the efficacy of such compounds.

N- and N' -Aryl Substitution in Benzamidines

Smith and Taylor (1969) examined the effects of N-phenyl substitution in benzamidines, including compounds related to N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-diethoxybenzamide. This study contributes to the understanding of the basic strength and structural configurations of these compounds.

Molar Refraction and Polarizability

Research by Sawale et al. (2016) focused on the molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate. This study is important for understanding the physical properties of such compounds in various solutions.

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, including reactions involving N-cyanobenzamidine and related structures, was explored by Komkov and Dorokhov (2007). This research contributes to the field of synthetic chemistry, particularly in the creation of pyrido[4,3-d]pyrimidine systems.

Antioxidant Agents

A study by Perin et al. (2018) evaluated the antioxidant capacity of N-arylbenzamides, including amino-substituted derivatives. This research is crucial for understanding the potential of these compounds as antioxidants.

properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O3/c1-6-31(7-2)24-16-18(5)27-26(30-24)29-21-13-11-20(12-14-21)28-25(32)19-10-15-22(33-8-3)23(17-19)34-9-4/h10-17H,6-9H2,1-5H3,(H,28,32)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAAKZXCSBHACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.